molecular formula C20H12N2 B12665875 Benzo(f)naphtho(2,1-b)(1,7)naphthyridine CAS No. 224-44-2

Benzo(f)naphtho(2,1-b)(1,7)naphthyridine

Cat. No.: B12665875
CAS No.: 224-44-2
M. Wt: 280.3 g/mol
InChI Key: RFNIFMWKZZYXPZ-UHFFFAOYSA-N
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Description

Benzo(f)quino(3,4-b)quinoline is a nitrogen-containing heterocyclic aromatic compound. It is structurally characterized by a fused ring system that includes both benzene and quinoline units. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quino(3,4-b)quinoline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the cyclization of aniline derivatives with acrolein in the presence of sulfuric acid, followed by oxidation . Another approach involves the use of microwave irradiation to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of Benzo(f)quino(3,4-b)quinoline often employs catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as cobalt oxide, has been reported to be effective in the dehydrogenation of tetrahydroquinolines to quinolines under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Benzo(f)quino(3,4-b)quinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Scientific Research Applications

Benzo(f)quino(3,4-b)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzo(f)quino(3,4-b)quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

224-44-2

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

10,13-diazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene

InChI

InChI=1S/C20H12N2/c1-2-6-14-13(5-1)9-10-19-16(14)11-17-15-7-3-4-8-18(15)21-12-20(17)22-19/h1-12H

InChI Key

RFNIFMWKZZYXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5N=C4

Origin of Product

United States

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